molecular formula C21H22N2O B262151 N-butan-2-yl-3-methyl-2-phenylquinoline-4-carboxamide

N-butan-2-yl-3-methyl-2-phenylquinoline-4-carboxamide

Cat. No.: B262151
M. Wt: 318.4 g/mol
InChI Key: DKERHDKPZMWELC-UHFFFAOYSA-N
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Description

N-butan-2-yl-3-methyl-2-phenylquinoline-4-carboxamide is an organic compound that belongs to the quinolinecarboxamide family. This compound is characterized by the presence of a sec-butyl group, a methyl group, and a phenyl group attached to a quinolinecarboxamide core. Quinolinecarboxamides are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butan-2-yl-3-methyl-2-phenylquinoline-4-carboxamide typically involves the following steps:

    Formation of Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of Substituents: The sec-butyl, methyl, and phenyl groups are introduced through a series of substitution reactions.

    Formation of Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the substituted quinoline with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-butan-2-yl-3-methyl-2-phenylquinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sec-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinecarboxylic acids, while reduction may produce quinolinecarboxamides with different substituents.

Scientific Research Applications

N-butan-2-yl-3-methyl-2-phenylquinoline-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-butan-2-yl-3-methyl-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    N-butan-2-yl-3-methyl-2-phenylquinoline-4-carboxamide: can be compared with other quinolinecarboxamides such as:

Uniqueness

The presence of the sec-butyl group in this compound imparts unique steric and electronic properties, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds with different butyl groups .

Properties

Molecular Formula

C21H22N2O

Molecular Weight

318.4 g/mol

IUPAC Name

N-butan-2-yl-3-methyl-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C21H22N2O/c1-4-14(2)22-21(24)19-15(3)20(16-10-6-5-7-11-16)23-18-13-9-8-12-17(18)19/h5-14H,4H2,1-3H3,(H,22,24)

InChI Key

DKERHDKPZMWELC-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=C(C(=NC2=CC=CC=C21)C3=CC=CC=C3)C

Canonical SMILES

CCC(C)NC(=O)C1=C(C(=NC2=CC=CC=C21)C3=CC=CC=C3)C

Origin of Product

United States

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